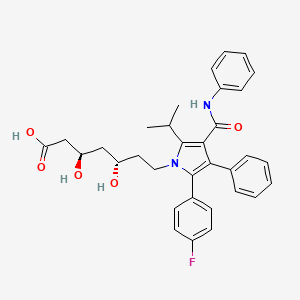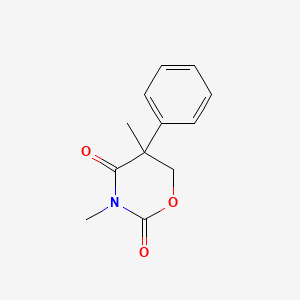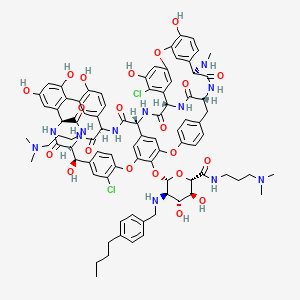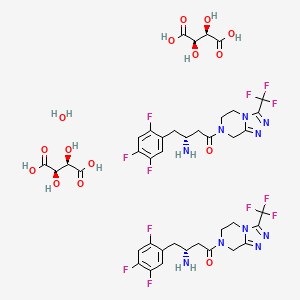
Sitagliptin tartrate hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sitagliptin tartrate hemihydrate is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used to improve glycemic control in patients with type 2 diabetes mellitus. It works by increasing insulin production and decreasing glucagon production in a glucose-dependent manner . This compound was granted FDA approval on October 16, 2006 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of sitagliptin phosphate, which can be adapted for sitagliptin tartrate hemihydrate. The first method involves chemical resolution, where R-sitagliptin is obtained in five steps from commercially available starting materials using sodium borohydride (NaBH4) to reduce the enamine, followed by resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . The second method involves asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: The industrial production of sitagliptin involves large-scale synthesis processes developed by Merck, which have been refined over three generations. These processes focus on optimizing yield, reducing costs, and simplifying synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions: Sitagliptin tartrate hemihydrate undergoes various chemical reactions, including reduction, substitution, and hydrogenation.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) is commonly used to reduce enamines.
Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group modifications.
Hydrogenation: Asymmetric hydrogenation is employed to introduce chiral centers in the molecule.
Major Products: The major products formed from these reactions include optically pure R-sitagliptin and its intermediates .
Wissenschaftliche Forschungsanwendungen
Sitagliptin tartrate hemihydrate has a wide range of applications in scientific research:
Wirkmechanismus
Sitagliptin tartrate hemihydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to meals. The increased levels of these incretins lead to glucose-dependent increases in insulin and decreases in glucagon, thereby improving blood sugar control .
Vergleich Mit ähnlichen Verbindungen
Vildagliptin: Another DPP-4 inhibitor used for glycemic control in type 2 diabetes.
Saxagliptin: Similar to sitagliptin, it inhibits DPP-4 and is used in combination with other antidiabetic medications.
Linagliptin: A DPP-4 inhibitor with a different pharmacokinetic profile, offering once-daily dosing without dose adjustment in renal impairment.
Uniqueness: Sitagliptin tartrate hemihydrate is unique due to its specific molecular structure, which includes a trifluorophenyl moiety and a trifluoromethylated triazole. This structure contributes to its high potency and selectivity as a DPP-4 inhibitor .
Eigenschaften
| 862156-93-2 | |
Molekularformel |
C40H44F12N10O15 |
Molekulargewicht |
1132.8 g/mol |
IUPAC-Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/2C16H15F6N5O.2C4H6O6.H2O/c2*17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;2*5-1(3(7)8)2(6)4(9)10;/h2*4,6,9H,1-3,5,7,23H2;2*1-2,5-6H,(H,7,8)(H,9,10);1H2/t2*9-;2*1-,2-;/m1111./s1 |
InChI-Schlüssel |
JEMGLDGZRMYQLM-RFGXFKENSA-N |
Isomerische SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
Kanonische SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


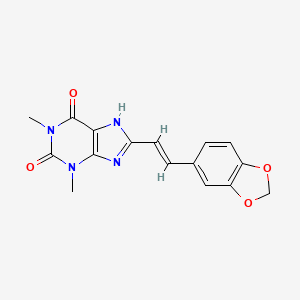

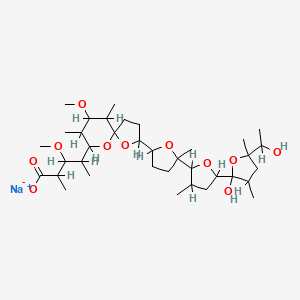
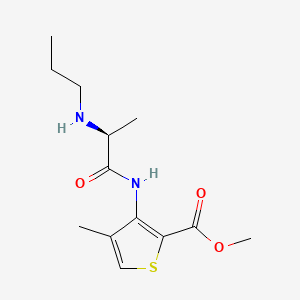
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)


![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
